
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a carbamoyl group at the third position and a carboxyethyl group at the first position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide typically involves the reaction of nicotinamide with bromoacetic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and purification systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of pyridinium oxides.
Reduction: Conversion to amine derivatives.
Substitution: Formation of azide or thiol derivatives.
科学研究应用
3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various pyridinium-based compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a model compound for studying nicotinamide adenine dinucleotide (NAD+) analogs.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the development of ionic liquids and liquid crystals for advanced material applications.
作用机制
The mechanism of action of 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include redox reactions and interactions with cellular components, leading to various biological effects.
相似化合物的比较
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
- 3-Carbamoyl-1-(2-nitrobenzyl)pyridinium
Comparison:
- Structural Differences: While 3-Carbamoyl-1-(2-carboxyethyl)pyridin-1-ium bromide has a carboxyethyl group, similar compounds may have different substituents such as carboxybenzyl or nitrobenzyl groups.
- Unique Features: The presence of the carboxyethyl group in this compound imparts unique chemical properties, making it suitable for specific applications in enzyme inhibition and material science.
属性
CAS 编号 |
109822-09-5 |
|---|---|
分子式 |
C9H11BrN2O3 |
分子量 |
275.10 g/mol |
IUPAC 名称 |
3-(3-carbamoylpyridin-1-ium-1-yl)propanoic acid;bromide |
InChI |
InChI=1S/C9H10N2O3.BrH/c10-9(14)7-2-1-4-11(6-7)5-3-8(12)13;/h1-2,4,6H,3,5H2,(H2-,10,12,13,14);1H |
InChI 键 |
VFOLBDYRRVXNQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C[N+](=C1)CCC(=O)O)C(=O)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




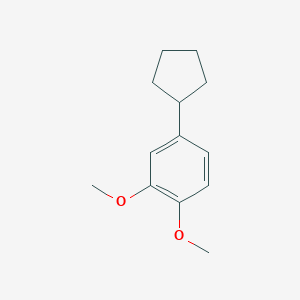


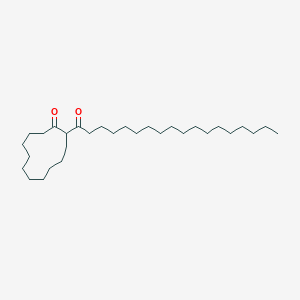
![5,6-Diphenylimidazo[2,1-b][1,3]thiazole](/img/structure/B14327446.png)
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
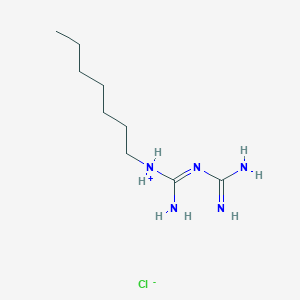
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
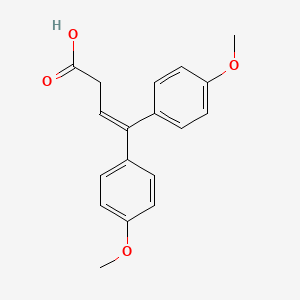

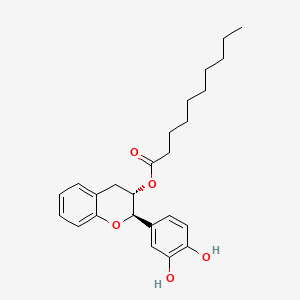
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
